Lipophilicity (XLogP) Advantage of the Isoamyl Chain Over the Isopropyl Analog
The computed XLogP of 1‑methyl‑N‑(3‑methylbutyl)piperidin‑4‑amine is 2.1, which is 0.7 log units higher than the 1.4 reported for the isopropyl analog N‑isopropyl‑1‑methylpiperidin‑4‑amine [1][2]. This difference corresponds to an approximately five‑fold greater partition coefficient, indicating substantially higher lipophilicity that can enhance passive membrane permeability and blood‑brain barrier penetration for CNS applications while also influencing metabolic clearance.
| Evidence Dimension | Computed lipophilicity (XLogP / LogP) |
|---|---|
| Target Compound Data | XLogP3‑AA = 2.1 |
| Comparator Or Baseline | N‑Isopropyl‑1‑methylpiperidin‑4‑amine (CAS 503126‑34‑9); LogP = 1.40740 |
| Quantified Difference | ΔLogP ≈ +0.7 (≈ 5‑fold increase in partition) |
| Conditions | Computed by PubChem XLogP3 (target) and reported experimental/computed LogP from ChemSrc (comparator) |
Why This Matters
The systematic difference in lipophilicity allows medicinal chemists to dial in ADME properties by selecting the appropriate N‑alkyl chain; procurement of the isoamyl variant instead of the isopropyl analog is justified when higher LogP and greater membrane partitioning are explicitly required by the target product profile.
- [1] PubChem Compound Summary for CID 28448998, 1‑Methyl‑N‑(3‑methylbutyl)piperidin‑4‑amine. National Center for Biotechnology Information (2025). View Source
- [2] ChemSrc entry for N‑Isopropyl‑1‑methyl‑4‑piperidinamine (CAS 503126‑34‑9), LogP = 1.40740. View Source
